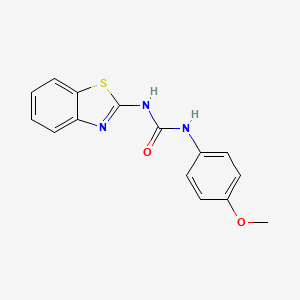

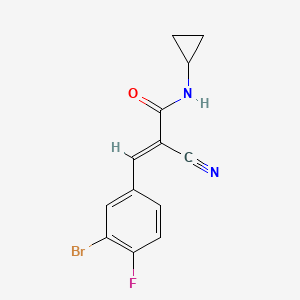

3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

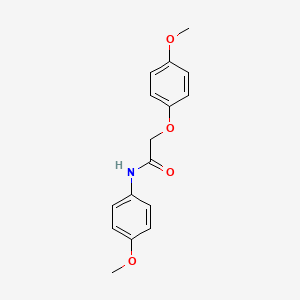

3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule that belongs to the acrylamide family of compounds. It has a molecular weight of 319.24 g/mol and a chemical formula of C15H13BrFNO.

Scientific Research Applications

3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been used as a tool to study the mechanism of protein trafficking and secretion in cells. In neuroscience, this compound has been used to study the role of the Golgi apparatus in the formation and maintenance of synapses. This compound has also been used as a tool to study the mechanism of action of various drugs.

Mechanism of Action

3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide exerts its effects by inhibiting the function of the Golgi apparatus, a cellular organelle that is involved in the processing and sorting of proteins and lipids. This compound disrupts the structure of the Golgi apparatus by preventing the formation of COPI-coated vesicles, which are responsible for the transport of proteins and lipids from the Golgi to the endoplasmic reticulum. This disruption leads to the accumulation of proteins and lipids in the Golgi and the inhibition of protein secretion.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway, a process that leads to the fragmentation of DNA and the breakdown of cellular components. This compound also inhibits the secretion of various cytokines and growth factors, which are involved in the regulation of cell growth and differentiation. In neurons, this compound disrupts the formation and maintenance of synapses by inhibiting the transport of synaptic vesicles and the recycling of synaptic proteins.

Advantages and Limitations for Lab Experiments

3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations in lab experiments. It is toxic to cells at high concentrations and can induce cell death. This compound also has a short half-life in vivo, which limits its usefulness in animal studies.

Future Directions

There are several future directions for the study of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide. One area of research is the development of this compound derivatives with improved stability and potency. Another area of research is the identification of new targets for this compound, which could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs could enhance the efficacy of existing therapies. Finally, the development of new methods for the delivery of this compound to specific tissues and cells could improve its usefulness in vivo.

Synthesis Methods

The synthesis of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide involves the reaction of 3-bromo-4-fluoroaniline with ethyl cyanoacetate, followed by the addition of cyclopropylamine. The resulting product is then purified using column chromatography. The yield of this compound obtained through this method is around 50-60%.

properties

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O/c14-11-6-8(1-4-12(11)15)5-9(7-16)13(18)17-10-2-3-10/h1,4-6,10H,2-3H2,(H,17,18)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOQTFSDOOFFQQ-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49823789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)

![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)

![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)

![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)

![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)

![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)

![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)